molecular formula C20H23NOS B1613548 2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone CAS No. 898782-75-7

2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone

Cat. No. B1613548
M. Wt: 325.5 g/mol
InChI Key: MISFZSXYERWELH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C20H23NOS and a molecular weight of 325.47 . It is also known by its IUPAC name, (2,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-4’-thiomorpholinomethyl benzophenone consists of a benzophenone core with two methyl groups attached to the 2 and 5 positions of one phenyl ring, and a thiomorpholinomethyl group attached to the 4’ position of the other phenyl ring .

Scientific Research Applications

Environmental Applications

  • Adsorption Resins for Removal of Benzophenone-4 from Water: Novel tertiary amine-functionalized crosslinking polymeric resins, which include components related to the benzophenone family, have been developed for the adsorption of benzophenone-4 from water. These resins demonstrate high adsorption capacities and can be reused multiple times without significant capacity loss (Zhou et al., 2018).

Medical and Biological Applications

  • Cytotoxicity of Chromone Derivatives: Chromones, which share a similar backbone structure with benzophenone derivatives, have been studied for their potential as anticancer drugs. A study on 2-(N-cyclicamino)chromone derivatives revealed tumor-specific cytotoxicity, suggesting a potential pathway for developing new anticancer drugs (Shi et al., 2018).

Polymerization and Material Science

  • Photoinitiators in Polymerization: Benzophenone derivatives, including those similar to 2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone, play a crucial role as photoinitiators in polymerization processes. Their efficiency/reactivity relationships have been extensively studied, showing that the nature and position of substituents significantly affect reactivity (Fouassier et al., 1995).

Bioorganic Chemistry

  • Benzophenone Photophore in Bioorganic Chemistry: Benzophenone photophores have unique properties exploited in biological chemistry, bioorganic chemistry, and material science. These properties include forming a biradicaloid triplet state, enabling covalent C-C bond creation through hydrogen atom abstraction (Dormán et al., 2016).

Genetic Code Modification

  • Incorporation into Proteins in Escherichia coli: Aminoacyl-tRNA synthetase/tRNA pair evolution has enabled the in vivo incorporation of benzophenone derivatives into proteins in Escherichia coli. This method has potential applications in understanding protein interactions (Chin et al., 2002).

Chemical Structure and Interactions

  • Crystal Structure Analysis: Studies on compounds related to 2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone, such as 2,5-dimethyl-trans-2,3- dimorpholino-4-nitro-2,3-dihydrothiophen, have contributed to understanding molecular interactions and crystal structures, influencing the development of new chemical compounds (Mugnoli et al., 1980).

Clathrate Formation

  • Influence in Clathrate Hosts: Benzophenone derivatives, due to their structural properties, play a significant role in forming inclusion complexes with other molecules, impacting materials science and molecular chemistry (Eto et al., 2011).

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-3-4-16(2)19(13-15)20(22)18-7-5-17(6-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFZSXYERWELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642919
Record name (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4'-thiomorpholinomethyl benzophenone

CAS RN

898782-75-7
Record name (2,5-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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